6,8-dichloro-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
CAS No.:
Cat. No.: VC16284354
Molecular Formula: C16H8Cl2FNO3
Molecular Weight: 352.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H8Cl2FNO3 |
|---|---|
| Molecular Weight | 352.1 g/mol |
| IUPAC Name | 6,8-dichloro-N-(2-fluorophenyl)-2-oxochromene-3-carboxamide |
| Standard InChI | InChI=1S/C16H8Cl2FNO3/c17-9-5-8-6-10(16(22)23-14(8)11(18)7-9)15(21)20-13-4-2-1-3-12(13)19/h1-7H,(H,20,21) |
| Standard InChI Key | UFBRONVBEIMXAO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl)F |
Introduction
6,8-Dichloro-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. It is characterized by its unique structural features, including two chlorine atoms at positions 6 and 8, a fluorophenyl group attached to the nitrogen atom, and a carboxamide functional group. This compound's molecular formula is C15H12Cl2FNO3, indicating the presence of two chlorine atoms, one fluorine atom, and an amide functional group.
Synthesis
The synthesis of 6,8-dichloro-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. These reactions require careful control of conditions such as maintaining an inert atmosphere and controlling temperature to prevent side reactions. Common synthetic routes may involve starting materials like coumarin derivatives, which undergo transformations to introduce the necessary functional groups.
Biological Activities
6,8-Dichloro-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has shown promising biological activities, including potential anticancer properties. The dual halogenation at positions 6 and 8 may enhance its biological activity compared to similar compounds with less halogenation. Interaction studies are crucial for understanding how this compound interacts with biological systems, which may include protein binding and cellular uptake mechanisms.
Comparison with Similar Compounds
The following table highlights the structural features and biological activities of compounds similar to 6,8-dichloro-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 6-Chloro-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide | One chlorine atom, different fluorophenyl substitution | Anticancer activity reported | Less halogenation compared to 6,8-dichloro |
| 7-Hydroxy-N-(4-fluorophenyl)-2H-chromene-3-carboxamide | Hydroxyl group at position 7 | Enhanced antioxidant properties | Hydroxyl substitution alters reactivity |
| 6-Bromo-N-(3-fluorophenyl)-2H-chromene-3-carboxamide | Bromine instead of chlorine | Antimicrobial activity noted | Bromine introduces different electronic properties |
| 6,8-Dichloro-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide | Dual chlorine atoms at positions 6 and 8, fluorophenyl group | Potential anticancer properties | Enhanced biological activity due to dual halogenation |
Potential Applications
6,8-Dichloro-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has potential applications across various scientific fields, including medicinal chemistry and pharmacology. Its unique structure and properties make it suitable for further functionalization, allowing the development of more complex derivatives with tailored properties. The compound's reactivity at the chlorinated positions facilitates its participation in various chemical reactions, which can be optimized to produce derivatives with specific biological activities.
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